molecular formula C12H18O B14431837 1-(1,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one CAS No. 83258-30-4

1-(1,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one

Katalognummer: B14431837
CAS-Nummer: 83258-30-4
Molekulargewicht: 178.27 g/mol
InChI-Schlüssel: RDFMZGISKNZLFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one typically involves the reaction of 1,4-dimethylcyclohexene with a suitable reagent to introduce the butenone side chain. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

1-(1,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(1,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 1-(1,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural arrangement, which can influence its reactivity and applications.

Eigenschaften

CAS-Nummer

83258-30-4

Molekularformel

C12H18O

Molekulargewicht

178.27 g/mol

IUPAC-Name

1-(1,4-dimethylcyclohex-3-en-1-yl)but-3-en-1-one

InChI

InChI=1S/C12H18O/c1-4-5-11(13)12(3)8-6-10(2)7-9-12/h4,6H,1,5,7-9H2,2-3H3

InChI-Schlüssel

RDFMZGISKNZLFA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCC(CC1)(C)C(=O)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.